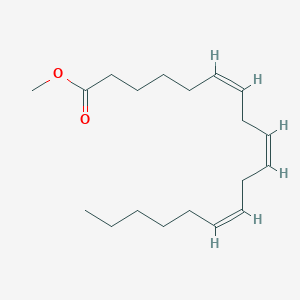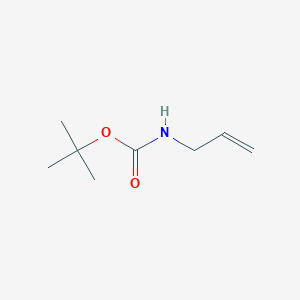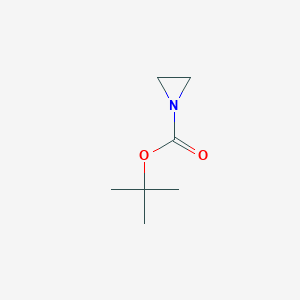![molecular formula C10H13N5O5 B153555 N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine CAS No. 139613-38-0](/img/structure/B153555.png)
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine, also known as DMNG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.
Wirkmechanismus
The exact mechanism of action of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine is not fully understood, but it is believed to act through multiple pathways. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It can also activate signaling pathways that lead to apoptosis in cancer cells. In neurodegenerative disorders, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been found to increase the levels of antioxidants and reduce oxidative stress, which can contribute to the progression of these diseases. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemische Und Physiologische Effekte
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has a wide range of biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals, reducing oxidative stress. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine can also inhibit the activity of certain enzymes involved in inflammation, which can contribute to the development of various diseases. Additionally, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been shown to have antiplatelet effects and can reduce blood clotting.
Vorteile Und Einschränkungen Für Laborexperimente
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine also has a low toxicity profile, making it safe for use in cell culture and animal studies. However, one limitation of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine. One area of interest is the development of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine-based therapies for cancer and neurodegenerative disorders. Studies are also needed to further elucidate the mechanism of action of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine and identify additional pathways that it may target. Additionally, the development of more water-soluble derivatives of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine may overcome the limitations of its low solubility. Overall, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has shown great potential for use in various therapeutic interventions and warrants further investigation.
Synthesemethoden
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine can be synthesized through a multi-step process starting from commercially available guanidine. The first step involves the reaction of guanidine with 3,4-dimethoxy-6-nitrobenzaldehyde to form an intermediate product. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine.
Wissenschaftliche Forschungsanwendungen
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been extensively studied for its potential applications in the treatment of various diseases. Some of the areas where N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has shown promising results include cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have shown that N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has also been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been shown to have cardioprotective effects and can reduce the damage caused by ischemia-reperfusion injury.
Eigenschaften
CAS-Nummer |
139613-38-0 |
|---|---|
Produktname |
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine |
Molekularformel |
C10H13N5O5 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-1-hydroxyguanidine |
InChI |
InChI=1S/C10H13N5O5/c1-19-8-3-6(5-12-13-10(11)14-16)7(15(17)18)4-9(8)20-2/h3-5,16H,1-2H3,(H3,11,13,14) |
InChI-Schlüssel |
IGMXRLVBSFUXRH-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)C=N/N=C(/N)\NO)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)C=NN=C(N)NO)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=NN=C(N)NO)[N+](=O)[O-])OC |
Synonyme |
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)


![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)


![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)


